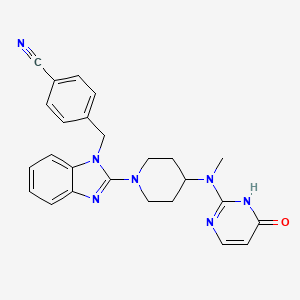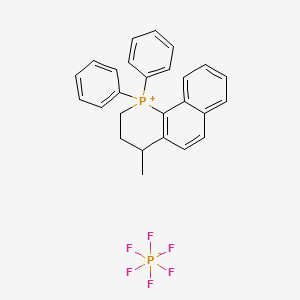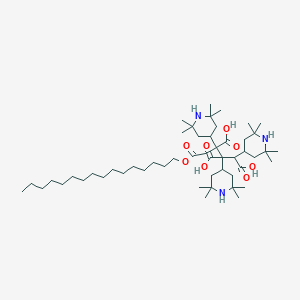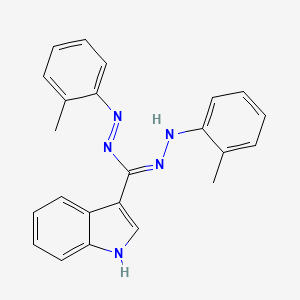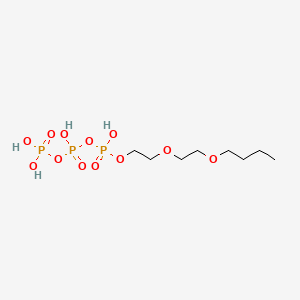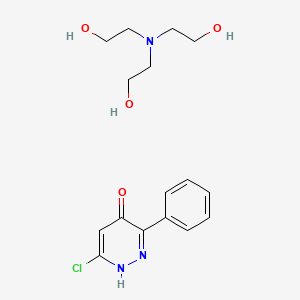
Einecs 262-176-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 262-176-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness in enhancing the flexibility and durability of plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed, and purified to obtain the final product .
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using distillation and other separation techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects and its presence in medical devices made from PVC.
Industry: Widely used in the manufacture of flexible plastics, cables, flooring, and other products.
Mecanismo De Acción
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with various molecular targets, including hormone receptors, potentially disrupting endocrine function .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers. Similar compounds include:
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Compared to these compounds, bis(2-ethylhexyl) phthalate is known for its high efficiency as a plasticizer and its widespread use. it has also been scrutinized for its potential health effects, leading to increased interest in alternative plasticizers .
Propiedades
Número CAS |
60329-31-9 |
|---|---|
Fórmula molecular |
C16H22ClN3O4 |
Peso molecular |
355.81 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;6-chloro-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H7ClN2O.C6H15NO3/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-6H,(H,12,14);8-10H,1-6H2 |
Clave InChI |
IGZLZRRNVJPXKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


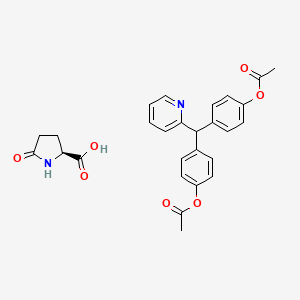
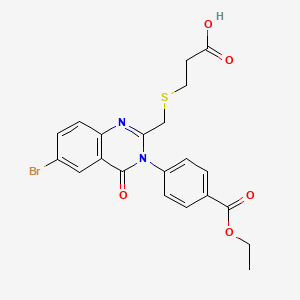
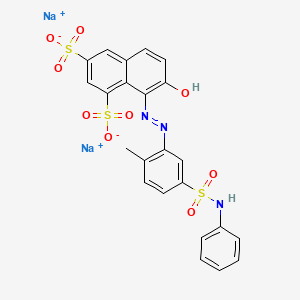
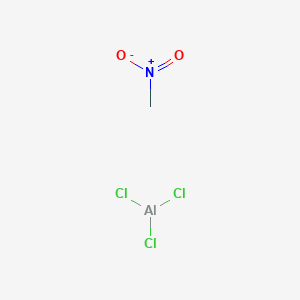
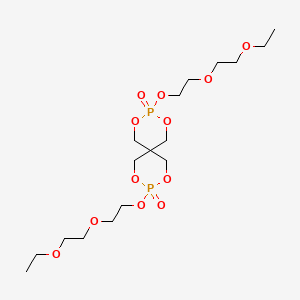
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
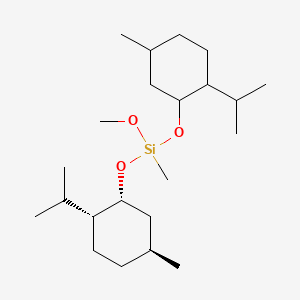
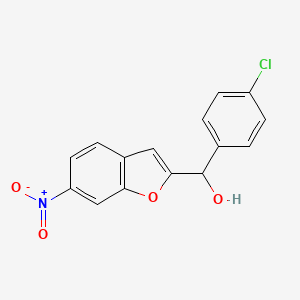
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
